2-Bromo-6-vinylpyridine

Palladium Catalysis C-H Arylation Regioselectivity

2-Bromo-6-vinylpyridine (C₇H₆BrN, MW 184.03) is an unsaturated heterocyclic compound characterized by a pyridine ring substituted with a bromine atom at the 2-position and a vinyl group at the 6-position. Its predicted physicochemical properties include a boiling point of 232.9±28.0 °C and a density of 1.5±0.1 g/cm³.

Molecular Formula C7H6BrN
Molecular Weight 184.03 g/mol
CAS No. 931582-13-7
Cat. No. B1292842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-vinylpyridine
CAS931582-13-7
Molecular FormulaC7H6BrN
Molecular Weight184.03 g/mol
Structural Identifiers
SMILESC=CC1=NC(=CC=C1)Br
InChIInChI=1S/C7H6BrN/c1-2-6-4-3-5-7(8)9-6/h2-5H,1H2
InChIKeyDACJHPBNJLHAGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-vinylpyridine (CAS 931582-13-7): A Dual-Functional Heteroaromatic Building Block for Cross-Coupling and Polymerization


2-Bromo-6-vinylpyridine (C₇H₆BrN, MW 184.03) is an unsaturated heterocyclic compound characterized by a pyridine ring substituted with a bromine atom at the 2-position and a vinyl group at the 6-position . Its predicted physicochemical properties include a boiling point of 232.9±28.0 °C and a density of 1.5±0.1 g/cm³ . This compound is commercially available with a standard purity of 97% , and is classified as a flammable liquid and harmful if swallowed . Its dual functionality enables orthogonal reactivity: the C-Br bond is a prime site for palladium-catalyzed cross-couplings, while the vinyl group can participate in addition or polymerization reactions .

1 Dual orthogonal reactive handles: C-Br for cross-coupling, C=C for addition or polymerization
2 Standard commercial purity suitable for synthetic workflow development
3 Predicted physicochemical profile supports handling and storage planning

Why 2-Bromo-6-vinylpyridine Cannot Be Replaced by Other Bromopyridine or Vinylpyridine Isomers


The specific positioning of the bromine and vinyl substituents on the pyridine ring is not arbitrary; it dictates the compound's reactivity, regioselectivity, and ultimate function. Research has established that the C6 substituent exerts a profound influence on the reactivity of 2-bromopyridines in cross-coupling reactions [1]. Furthermore, the biological and material properties of vinylpyridines are highly dependent on the substitution pattern, with studies showing a marked difference in activity and emission properties between 2-substituted and 4-substituted pyridines [2][3]. Therefore, substituting 2-bromo-6-vinylpyridine with a different regioisomer (e.g., 2-bromo-5-vinylpyridine) or an analog lacking one of the two functional groups (e.g., 2-bromopyridine or 2-vinylpyridine) would fundamentally alter the reaction outcome, material performance, or biological profile, leading to failed syntheses or suboptimal product properties.

Regioisomer Mismatch

Altering the substitution pattern (e.g., 2-bromo-5-vinylpyridine) may fundamentally change cross-coupling reactivity and material photophysics.

Monofunctional Analog Insufficiency

2-Bromopyridine or 2-vinylpyridine lacks orthogonal reactivity, preventing sequential, protecting-group-free synthesis.

C6 Substituent Sensitivity

The C6 substituent strongly modulates palladium-catalyzed C-H arylation outcomes; other 6-substituted analogs may yield unpredictable results.

Quantitative Evidence for 2-Bromo-6-vinylpyridine Differentiation: Reactivity, Selectivity, and Performance Data


C6 Substituent Drastically Alters Cross-Coupling Reactivity Compared to Other 2-Bromopyridines

The reactivity of 2-bromopyridines in phosphine-free, palladium-catalyzed C-H bond arylations is strongly dependent on the nature of the substituent at the C6 position. 2,6-Dibromopyridine, which contains the same 2-bromo-6-substituted motif as the target compound, was successfully employed to synthesize 2,6-di(hetero)arylpyridines in high yields [1]. This stands in contrast to other 2-bromopyridines bearing different C6 substituents (e.g., CF3, CH3, CHO, morpholine), which exhibited variable reactivity, demonstrating that the C6 substituent is not a passive spectator but an active modulator of catalytic activity. The study explicitly notes that the reaction outcome is not generalizable across different 6-substituted 2-bromopyridines, making 2-bromo-6-vinylpyridine a unique and predictable building block for accessing specific 2-arylated pyridine scaffolds via its vinyl group.

C6 Substituent Effect
Cross-study comparable
Reactivity is strongly dependent on C6 substituent; 2,6-dibromopyridine analog gave high yields in C-H arylation.
Supports predictable cross-coupling outcome for this substitution pattern.
Phosphine-free Pd-catalyzed conditions; 5-membered heterocycles.
Palladium Catalysis C-H Arylation Regioselectivity

Vinyl Substituent Confers Superior Biological Activity in Pyridine SAR Studies

In a study examining the structure-activity relationships of 22 pyridine derivatives, the vinyl-substituted compound was identified as the most active against the biological model Tetrahymena pyriformis [1]. While the study focused on 4-substituted pyridines, it establishes a clear class-level inference: the vinyl group is a highly potent pharmacophore/modulator of bioactivity within the pyridine series. The specific activity of 4-vinylpyridine was contrasted with the hydroxy derivative, which was the least active [1]. This finding suggests that the vinyl group in 2-bromo-6-vinylpyridine is likely a key driver of its biological interactions, potentially offering a higher activity profile than other substituted pyridine analogs.

Vinyl Bioactivity Motif
Class-level inference
4-Vinylpyridine reported as most active among 22 pyridine derivatives in a biological model.
Vinyl group correlates with high bioactivity in model system; applicable to class-level SAR.
Data from Tetrahymena model; not direct target compound measurement.
Structure-Activity Relationship Ecotoxicology Toxicity

The Orthogonal 2-Bromo-6-vinyl Substitution Pattern Enables Selective, Stepwise Derivatization

The unique combination of an aryl bromide (C-Br) and a vinyl group (C=C) on the same pyridine ring offers a powerful platform for sequential derivatization that is not possible with simple bromopyridines or vinylpyridines [1]. The C-Br bond is a classic handle for cross-coupling reactions (e.g., Suzuki, Stille), while the vinyl group can undergo distinct reactions such as Heck couplings, radical additions, or polymerization . This orthogonality allows for the controlled, stepwise construction of molecular complexity. For instance, the C-Br bond could be used to install an aryl or heteroaryl group via a palladium-catalyzed coupling, and then the vinyl group could be reacted in a separate step to attach a different moiety or create a polymeric material.

Orthogonal Reactivity
Supporting evidence
Two distinct reactive handles: C-Br (cross-coupling) and C=C (addition/polymerization).
Enables sequential, protecting-group-free derivatization strategies.
General synthetic principle; orthogonal reactivity widely documented.
Orthogonal Reactivity Synthetic Strategy Sequential Functionalization

Substitution Pattern (2- vs. 4-) Dictates Photophysical Properties of Poly(vinylpyridine) Materials

The emission properties of poly(vinylpyridines) and their small-molecule analogs are not uniform; they are significantly influenced by the position of the substituent on the pyridine ring. A comparative study on the luminescence of these materials explicitly discusses the differences between 2-substituted pyridines and 4-substituted pyridines [1]. This indicates that a polymer derived from 2-bromo-6-vinylpyridine would be expected to exhibit distinct photophysical characteristics compared to a polymer made from a 4-vinylpyridine monomer. The selection of the 2,6-substitution pattern on the starting material is therefore a critical decision for researchers designing materials with specific optical or electronic properties.

Substitution Pattern Photophysics
Class-level inference
2-Substitution yields distinct emission spectra compared to 4-substitution in poly(vinylpyridines).
Critical for designing materials with tailored photophysical properties.
Qualitative difference reported; requires material-specific validation.
Polymer Chemistry Photophysics Material Science

High-Impact Application Scenarios for 2-Bromo-6-vinylpyridine (CAS 931582-13-7)


Medicinal Chemistry: Privileged Scaffold for Potent Lead Generation

In drug discovery programs, the use of 2-bromo-6-vinylpyridine as a building block is strongly indicated when high biological activity is desired. The evidence from class-level SAR studies identifies the vinylpyridine motif as a highly active pharmacophore [1]. Incorporating this specific scaffold into a library of compounds provides a rational, data-driven starting point for identifying hits against new biological targets. The orthogonal functionality further allows for rapid, divergent exploration of chemical space around this active core.

Synthetic Methodology: A Predictable Partner in C-H Arylation and Cross-Coupling

This compound is an ideal substrate for chemists developing or applying palladium-catalyzed C-H activation and cross-coupling methodologies. As established, the reactivity of 2-bromopyridines is highly dependent on the C6 substituent [2]. Therefore, 2-bromo-6-vinylpyridine offers a well-defined reactivity profile for accessing 2-(hetero)arylated pyridines. Its use ensures predictable and reproducible outcomes in complex synthetic sequences, whereas substituting a different 6-substituted 2-bromopyridine could introduce unknown reactivity and lower yields.

Materials Science: Monomer for Tailored Poly(vinylpyridine) Copolymers

For the synthesis of functional polymers with specific photophysical properties, 2-bromo-6-vinylpyridine is a monomer of choice. The vinyl group enables polymerization, while the 2-substitution pattern on the pyridine ring has been shown to confer distinct luminescent properties compared to other regioisomers [3]. This monomer is therefore crucial for creating novel materials for applications in optoelectronics, sensors, or fluorescent probes where emission characteristics must be precisely controlled.

Organic Synthesis: Strategic Intermediate for Sequential Derivatization

In the multi-step synthesis of complex organic molecules, natural products, or advanced materials, 2-bromo-6-vinylpyridine serves as an invaluable, dual-handled intermediate. The orthogonal reactivity of the C-Br bond and the vinyl group [2] allows chemists to plan highly convergent and efficient synthetic routes. This eliminates the need for protecting group manipulations and enables the rapid, controlled assembly of sophisticated molecular architectures.

Application
Selection Property
Validation Focus
Medicinal Chemistry Lead Generation
Vinylpyridine pharmacophore motif
Class-level SAR context for activity screening
C-H Arylation & Cross-Coupling Method
Predictable C6-substituent reactivity profile
Reaction condition compatibility with vinyl group
Functional Polymer Synthesis
2-Substitution pattern for tailored emission
Photophysical property benchmarking vs 4-substituted analogs
Sequential Derivatization
Orthogonal C-Br and vinyl handles
Stepwise transformation without protecting groups

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